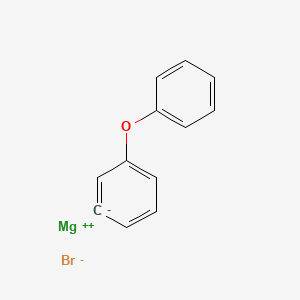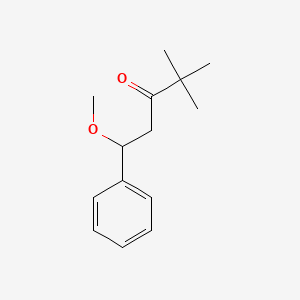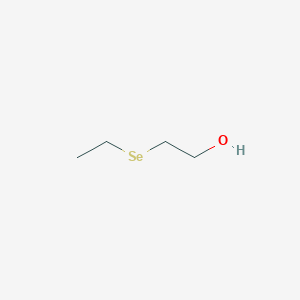
2,2,4-Trichloro-1,1,1-trifluorohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trichloro-1,1,1-trifluorohexane is a halogenated organic compound characterized by the presence of both chlorine and fluorine atoms attached to a hexane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trichloro-1,1,1-trifluorohexane typically involves the halogenation of hexane derivatives. One common method is the reaction of hexane with chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or antimony to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired product.
化学反応の分析
Types of Reactions
2,2,4-Trichloro-1,1,1-trifluorohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction can produce alcohols, ketones, or alkanes.
科学的研究の応用
2,2,4-Trichloro-1,1,1-trifluorohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Investigated for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism by which 2,2,4-Trichloro-1,1,1-trifluorohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can form strong bonds with these targets, altering their structure and function. This can lead to changes in cellular processes and biochemical pathways, depending on the specific context and application.
類似化合物との比較
Similar Compounds
- 2,2,4-Trichloro-1,1,1-trifluorobutane
- 1,1,2-Trichloro-1,2,2-trifluoroethane
- 1,1,1-Trichloro-2,2,2-trifluoroethane
Uniqueness
2,2,4-Trichloro-1,1,1-trifluorohexane is unique due to its specific arrangement of chlorine and fluorine atoms on a hexane backbone This structure imparts distinct chemical properties, such as reactivity and stability, which differentiate it from similar compounds
特性
| 112812-04-1 | |
分子式 |
C6H8Cl3F3 |
分子量 |
243.5 g/mol |
IUPAC名 |
2,2,4-trichloro-1,1,1-trifluorohexane |
InChI |
InChI=1S/C6H8Cl3F3/c1-2-4(7)3-5(8,9)6(10,11)12/h4H,2-3H2,1H3 |
InChIキー |
QWHNAXPQNNXZJK-UHFFFAOYSA-N |
正規SMILES |
CCC(CC(C(F)(F)F)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)





![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine](/img/structure/B14310312.png)
